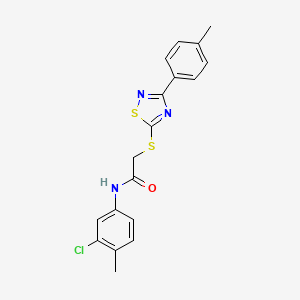

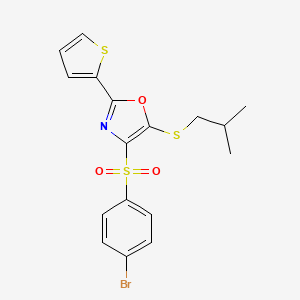

4-(tert-butyl)-N-((4-(thiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(tert-butyl)-N-((4-(thiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide, also known as TTBC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research fields. TTBC is a thiazole-based compound that has been synthesized through a multi-step process involving various chemical reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Potential A study by Ruswanto et al. (2021) explored the synthesis of a complex involving 4-(tert-butyl)-N-((4-(thiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide with iron (III) aimed at anticancer applications. The complex was synthesized in ethanol and characterized through various spectroscopic methods, revealing its potential for interaction with the ribonucleotide reductase enzyme, indicating its potential as an anticancer candidate with notable binding affinity (Ruswanto, Wulandari, Mardianingrum, & Cantika, 2021).

Material Science Applications Hsiao et al. (2000) reported on the synthesis of ortho-linked polyamides from a derivative, showing the material's high thermal stability and solubility in various solvents. These polyamides were able to form transparent, flexible films, indicating their utility in material science for applications that require durable and stable polymers (Hsiao, Yang, & Chen, 2000).

Chemical Synthesis and Reactivity Research on the reactivity of tert-butyl phenylazocarboxylates by Jasch et al. (2012) demonstrated their versatility as building blocks in synthetic organic chemistry, highlighting nucleophilic substitutions and radical reactions that provide pathways for synthesizing azocarboxamides and other complex molecules (Jasch, Höfling, & Heinrich, 2012).

Advanced Organic Materials A study on aggregation-induced emission enhancement of certain compounds by Qian et al. (2007) found that derivatives, including those related to this compound, exhibit significant fluorescence enhancement. This property is crucial for developing advanced organic materials for optical and electronic applications (Qian, Li, Zhang, Wang, Wang, Xu, Li, Li, & Yang, 2007).

Antimicrobial Activity The creation of 1,4-bis(decoxyphenyl)carbamothioyl-terephthalamide derivatives and their evaluation against Gram-negative bacteria by Halim and Ngaini (2016) revealed that certain derivatives display excellent activity against Escherichia coli. This finding suggests the potential of derivatives for developing new antimicrobial agents (Abd Halim & Ngaini, 2016).

Eigenschaften

IUPAC Name |

4-tert-butyl-N-[(4-thiophen-2-yl-1,3-thiazol-2-yl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS3/c1-19(2,3)13-8-6-12(7-9-13)16(23)21-17(24)22-18-20-14(11-26-18)15-5-4-10-25-15/h4-11H,1-3H3,(H2,20,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNTYNSIJXEOMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 5-(but-2-enamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2995905.png)

![2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid](/img/structure/B2995908.png)

![N'-(5-nitrobenzo[b]thiophene-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2995909.png)

![(E)-3-(4-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2995910.png)

![N-[(adamantan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2995913.png)

![3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2995915.png)

![3-[(4-tert-butylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2995921.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2995922.png)